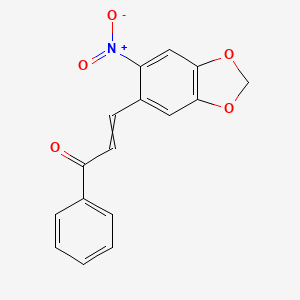
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is an organic compound that features a benzodioxole ring substituted with a nitro group and a phenylprop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro-substituted benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce carboxylic acids.
科学的研究の応用
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(6-nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the benzodioxole ring can participate in various biochemical reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)propanal: Contains a similar benzodioxole ring but with an aldehyde group instead of the phenylprop-2-en-1-one moiety.
(6-Nitro-2H-1,3-benzodioxol-5-yl)methyl formate: Features a formate ester group in place of the phenylprop-2-en-1-one moiety.
Uniqueness
3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is unique due to its combination of a nitro-substituted benzodioxole ring and a phenylprop-2-en-1-one moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
生物活性
Overview
The compound 3-(6-Nitro-2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O5 |
| Molecular Weight | 313.29 g/mol |
| IUPAC Name | This compound |
| InChI Key | REXLDFGVCFKFPF-FQEVSTJZSA-N |
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity against various cancer cell lines. A study demonstrated its effectiveness in inhibiting the proliferation of breast and prostate cancer cells. The compound showed a concentration-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM , indicating significant cytotoxic effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It displayed notable activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations as low as 0.5 mg/mL , suggesting potential for use in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. Additionally, the presence of the nitro group may enhance its reactivity with biological macromolecules, contributing to its antimicrobial effects .
Case Study 1: Anticancer Activity in Breast Cancer Cells
A detailed study involving MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. The results indicated that it had superior activity compared to standard antibiotics like streptomycin. The study reported an inhibition zone diameter of up to 20 mm against S. aureus, showcasing its potential as an alternative antimicrobial agent .
Research Findings Summary Table
特性
CAS番号 |
34192-86-4 |
|---|---|
分子式 |
C16H11NO5 |
分子量 |
297.26 g/mol |
IUPAC名 |
3-(6-nitro-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H11NO5/c18-14(11-4-2-1-3-5-11)7-6-12-8-15-16(22-10-21-15)9-13(12)17(19)20/h1-9H,10H2 |
InChIキー |
VRSXBGRXFBVWBT-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















